molecular formula C9H6F4O2 B1405350 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid CAS No. 1373920-63-8

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Cat. No. B1405350
M. Wt: 222.14 g/mol
InChI Key: JBDVVWPLFZFUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula FC6H3(CF3)CO2H . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(F)c(c1)C(F)(F)F . This indicates the presence of a carboxylic acid group (CO2H), a trifluoromethyl group (CF3), and a fluorine atom attached to a benzene ring.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid” are not detailed in the literature, benzoic acid derivatives can generally participate in a variety of reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Scientific Research Applications

Molecular Properties and Metabolic Fate

A study by Ghauri et al. (1992) explored the molecular properties of a series of substituted benzoic acids, including 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. The research focused on understanding the physicochemical properties influencing their metabolic fate, particularly glucuronidation versus glycine conjugation in rats. This study offers insights into drug metabolism and benzoate metabolism mechanisms (Ghauri et al., 1992).

Synthesis of Androgen Receptor Antagonists

In 2012, Li Zhi-yu conducted research on synthesizing androgen receptor antagonists, employing a compound structurally related to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This synthesis is significant in the development of pharmaceutical compounds targeting androgen receptors (Li Zhi-yu, 2012).

Directed Lithiation in Organic Synthesis

Bennetau et al. (1995) described the directed lithiation of benzoic acids, including derivatives similar to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This process is crucial for creating ortho-substituted products in organic synthesis, demonstrating the utility of this class of compounds in chemical synthesis (Bennetau et al., 1995).

Fluorinated Compounds in Methanogenic Consortium

A 1993 study by Londry and Fedorak utilized fluorinated benzoic acids, closely related to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, to trace the metabolic pathway of m-cresol in a methanogenic consortium. This research highlights the application of such compounds in environmental and microbial studies (Londry & Fedorak, 1993).

Development of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids, using precursors akin to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This research is significant in the synthesis of novel amino acids with potential pharmaceutical applications (Burger et al., 2006).

Synthesis of Nucleoside Derivatives

In 2018, Break and Al-harthi synthesized new nucleoside derivatives from a compound structurally related to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This research contributes to the development of fluorinated nucleosides with enhanced biological and chemical stability (Break & Al-harthi, 2018).

Role in Liquid Crystal Research

Fouzai et al. (2018) investigated linear supra-molecular liquid crystals using compounds similar to 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This study provides insights into the design and properties of advanced materials in the field of liquid crystal research (Fouzai et al., 2018).

properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVVWPLFZFUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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